molecular formula C13H20N2O3S B5829643 N-{4-[(2-methylbutan-2-yl)sulfamoyl]phenyl}acetamide

N-{4-[(2-methylbutan-2-yl)sulfamoyl]phenyl}acetamide

Cat. No.: B5829643
M. Wt: 284.38 g/mol
InChI Key: UQKKVXFYRYGWIX-UHFFFAOYSA-N
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Description

N-{4-[(2-methylbutan-2-yl)sulfamoyl]phenyl}acetamide is a sulfonamide derivative with a molecular formula of C₁₃H₂₀N₂O₃S. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Properties

IUPAC Name

N-[4-(2-methylbutan-2-ylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-5-13(3,4)15-19(17,18)12-8-6-11(7-9-12)14-10(2)16/h6-9,15H,5H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQKKVXFYRYGWIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-methylbutan-2-yl)sulfamoyl]phenyl}acetamide typically involves the reaction of 4-aminophenylacetamide with 2-methylbutan-2-yl sulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The reaction conditions are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-methylbutan-2-yl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .

Mechanism of Action

The mechanism of action of N-{4-[(2-methylbutan-2-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound exerts its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(2-methylbutan-2-yl)sulfamoyl]phenyl}acetamide is unique due to its specific structural features, such as the 2-methylbutan-2-yl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

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